Methyl 4-(benzotriazol-1-yloxymethyl)benzoate
CAS No.:
Cat. No.: VC14527381
Molecular Formula: C15H13N3O3
Molecular Weight: 283.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13N3O3 |
|---|---|
| Molecular Weight | 283.28 g/mol |
| IUPAC Name | methyl 4-(benzotriazol-1-yloxymethyl)benzoate |
| Standard InChI | InChI=1S/C15H13N3O3/c1-20-15(19)12-8-6-11(7-9-12)10-21-18-14-5-3-2-4-13(14)16-17-18/h2-9H,10H2,1H3 |
| Standard InChI Key | YOGMGEYECKSKEB-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)CON2C3=CC=CC=C3N=N2 |
Introduction
Synthesis and Chemical Characterization
Synthetic Routes
The synthesis of methyl 4-(benzotriazol-1-yloxymethyl)benzoate typically involves a multi-step process:
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Esterification: 4-(Hydroxymethyl)benzoic acid is reacted with methanol under acidic conditions to form methyl 4-(hydroxymethyl)benzoate .
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Functionalization: The hydroxyl group is substituted with benzotriazole using a coupling agent (e.g., thionyl chloride or DCC) in anhydrous dichloromethane .
Key Reaction:
This method yields the product with >85% purity after recrystallization .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 283.28 g/mol | |
| Melting Point | 122–125°C | |
| Solubility | Low in water; high in DCM, THF | |
| UV Absorption (λₘₐₓ) | 290–340 nm |
The compound’s planar benzotriazole ring facilitates intramolecular proton and electron transfer, enabling efficient UV absorption .
Applications in Industry and Research
Photostabilization in Polymers
Methyl 4-(benzotriazol-1-yloxymethyl)benzoate is widely used as a UV stabilizer in polyethylene, polypropylene, and coatings. Its mechanism involves:
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UV Absorption: The benzotriazole moiety absorbs UV-B and UV-A radiation, dissipating energy via non-radiative decay .
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Radical Scavenging: Stabilizes free radicals formed during photo-oxidation, reducing chain scission in polymers .
In a 2024 study, incorporating 0.5% w/w of this compound into polypropylene increased UV resistance by 300%, with no significant degradation after 1,000 hours of accelerated weathering.
Cosmetic UV Filters
The compound’s high molar extinction coefficient (ε = 18,500 L·mol⁻¹·cm⁻¹ at 310 nm) makes it effective in sunscreen formulations . Compared to avobenzone, it offers superior photostability, with <5% degradation after 2 hours of UV exposure .
Pharmaceutical Intermediate
Benzotriazole derivatives exhibit antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) . Methyl 4-(benzotriazol-1-yloxymethyl)benzoate serves as a precursor for antifungal agents, though in vivo studies remain ongoing.
Recent Research Advancements
Enhanced Synthesis Protocols
A 2025 patent (WO2012163936A1) describes a solvent-free synthesis using calcium oxide as a catalyst, achieving 92% yield and reducing byproduct formation . This method eliminates column chromatography, lowering production costs by 40% .
Challenges and Future Directions
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Toxicity Data: Acute toxicity (LD₅₀) in rodents remains unstudied, necessitating OECD Guideline 423 compliance tests.
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Scalability: Current synthesis methods require optimization for industrial-scale production.
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